2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONOCPLIRCKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207107 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-37-4 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Carbonylation: The carbonyl chloride group can be introduced through the reaction of the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in further electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can be used under controlled conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are used under anhydrous conditions.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic aromatic substitution.
Alcohols and Amines: Formed through reduction reactions.
Scientific Research Applications
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It can be utilized in the synthesis of herbicides, fungicides, and insecticides.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: It can interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromophenyl group in the target compound is electron-withdrawing, which may enhance electrophilicity at the carbonyl chloride compared to methoxy or ethoxy analogs . This property favors nucleophilic acyl substitution reactions.
- Steric Effects: Bulky substituents (e.g., isopropoxy in 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, CAS 1160254-57-8) reduce reaction rates in sterically hindered environments, whereas smaller groups like methyl maintain reactivity .
- Hazard Profile: Halogenated derivatives (e.g., 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride) are often classified as irritants, suggesting similar handling precautions for the brominated target compound .
Stability and Handling
- Thermal Stability : Methoxy and ethoxy analogs (e.g., ) exhibit higher thermal stability due to reduced electron withdrawal, whereas brominated derivatives may require lower-temperature storage to prevent decomposition .
- Solubility : The bromophenyl group’s hydrophobicity likely reduces aqueous solubility compared to methoxy or hydroxyl analogs, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .
Biological Activity
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the development of antileishmanial and anticancer agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.64 g/mol. The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a bromophenyl group and a carbonyl chloride functional group.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of quinoline derivatives, including this compound. In vitro assays against Leishmania donovani promastigotes have shown promising results. The IC50 values for this compound were evaluated alongside standard treatments, indicating significant activity at lower concentrations compared to traditional drugs like sodium stibogluconate.
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In a comparative study, derivatives were tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.0 | |
| Doxorubicin | MCF-7 (breast cancer) | 5.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in the metabolic pathways of leishmaniasis or cancer growth.
Case Studies
- Study on Antileishmanial Activity : A research team synthesized various quinoline derivatives, including this compound, and tested them against L. donovani. The study found that this compound exhibited superior efficacy compared to existing treatments, highlighting its potential as a lead compound for further development in leishmaniasis therapy .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, the compound was screened against several human cancer cell lines, including breast and lung cancers. The results indicated that it induced apoptosis more effectively than some conventional chemotherapeutics, suggesting its potential as an alternative or adjunct therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Synthetic Routes :
- Step 1 : Formation of the quinoline core via condensation reactions (e.g., Friedländer or Pfitzinger syntheses).
- Step 2 : Bromination at the 4-position of the phenyl group using electrophilic brominating agents (e.g., NBS or Br₂).
- Step 3 : Acylation with phosgene (COCl₂) or oxalyl chloride to introduce the carbonyl chloride group .
- Optimization Strategies :
- Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) for regioselective coupling reactions .
- Adjust solvent polarity (e.g., DMF or THF) to enhance reaction yields .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl chloride carbon (δ ~170 ppm) .
- IR : Confirm C=O stretch (1750–1820 cm⁻¹) and C-Br absorption (500–600 cm⁻¹) .
- Crystallography :
- Use SHELXL for single-crystal X-ray refinement to resolve bond angles and torsional strain .
- Example: A related quinoline derivative showed a dihedral angle of 12.3° between the quinoline ring and substituents .
Intermediate Research Questions
Q. How does the reactivity of the carbonyl chloride group influence its application in synthesizing derivatives?
- Key Reactions :
- Amidation : React with amines (e.g., primary/secondary amines) to form carboxamides.
- Esterification : Alcohols or phenols yield esters, useful in prodrug design .
- Challenges :
- Hydrolysis sensitivity (store under anhydrous conditions).
- Steric hindrance from the 8-methyl group may slow nucleophilic attack .
Q. What strategies are recommended for resolving spectral data inconsistencies in structural elucidation?
- Cross-Validation :
- Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or reaction pathways?
- Analysis of Variables :
- Catalyst loading: Higher Pd concentrations (5 mol%) improved yields in cross-coupling steps .
- Temperature: Reactions at 80°C vs. 120°C led to 15% yield differences in acylation steps .
- Mitigation Strategies :
- Reproduce reactions under inert atmospheres (Ar/N₂) to exclude moisture/O₂ interference.
- Use DOE (Design of Experiments) to identify critical parameters .
Q. What computational approaches are used to model interactions or reaction mechanisms?
- Methods :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study transition states .
- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How to design assays to study biological activity in vitro?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
